N-(4-Hydroxyphenyl)glycine (CAS 122-87-2), often referred to industrially as Glycin or photoglycine, is a high-purity (>97%) N-substituted p-aminophenol derivative utilized primarily as a controlled reducing agent and a specialized building block in organic synthesis . Structurally, it combines a phenolic hydroxyl group with an N-carboxymethyl chain, yielding a crystalline solid that melts at approximately 244 °C with decomposition . Unlike many highly water-soluble reducing agents, it exhibits a distinct pH-dependent solubility profile—sparingly soluble in neutral water and organic solvents, but readily soluble in alkaline solutions and mineral acids [1]. For industrial and laboratory procurement, its value lies in its quantifiable stability against aerial oxidation in alkaline media and its orthogonal reactivity, making it a targeted precursor for solution-phase peptide synthesis and advanced redox formulations .
Substituting N-(4-Hydroxyphenyl)glycine with common baseline alternatives like Metol (N-methyl-p-aminophenol sulfate), hydroquinone, or the unsubstituted precursor p-aminophenol introduces critical failures in both formulation stability and synthetic workflows. In redox applications, replacing it with Metol or hydroquinone drastically accelerates aerial oxidation in alkaline baths, leading to rapid degradation of the active solution and requiring frequent chemical replenishment [1]. In synthetic chemistry, substituting it with p-aminophenol deprives the system of the N-carboxymethyl functional group, stripping away the necessary carboxylic acid handle required for direct peptide coupling and forcing buyers to introduce multi-step linker addition processes . Consequently, procurement must strictly specify CAS 122-87-2 when long-duration alkaline stability or precise N-alkyl carboxylic derivatization is required.
N-(4-Hydroxyphenyl)glycine demonstrates sustained resistance to aerial oxidation when dissolved in alkaline media, a stark contrast to standard reducing agents. While comparators like hydroquinone and Metol undergo rapid oxidation and discoloration under alkaline conditions, N-(4-Hydroxyphenyl)glycine maintains its reducing capacity over extended periods [1]. This controlled kinetic profile prevents premature exhaustion of the active bath.
| Evidence Dimension | Oxidation resistance in alkaline solution |
| Target Compound Data | Sustains active reducing capacity with minimal aerial oxidation over extended operational periods. |
| Comparator Or Baseline | Metol / Hydroquinone (rapid aerial oxidation and degradation in alkaline environments). |
| Quantified Difference | Significantly extends the operational lifespan of alkaline redox baths compared to standard baseline developers. |
| Conditions | Alkaline aqueous solution at room temperature. |
Procurement for continuous-process redox baths must prioritize this compound to minimize frequent replenishment, reduce chemical waste, and ensure consistent reduction rates.
As a building block, N-(4-Hydroxyphenyl)glycine provides an intrinsic N-carboxymethyl group that serves as a direct handle for solution-phase peptide synthesis . When compared to the baseline precursor p-aminophenol, which only offers a primary amine and a phenolic hydroxyl, this compound allows for immediate carboxylate-amine coupling without the need to synthesize an intermediate linker.
| Evidence Dimension | Functional group availability for direct coupling |
| Target Compound Data | Possesses a pre-formed N-carboxymethyl group ready for direct peptide linkage. |
| Comparator Or Baseline | p-Aminophenol (requires multi-step phosgenation or linker addition to achieve a carboxylic handle). |
| Quantified Difference | Eliminates at least one synthetic step (linker addition) in complex bioconjugation workflows. |
| Conditions | Solution-phase peptide synthesis and polymer grafting. |
Buyers sourcing building blocks for complex peptide libraries save critical synthetic steps and improve overall yield by utilizing this pre-derivatized N-glycine compound.
The solubility profile of N-(4-Hydroxyphenyl)glycine is highly pH-dependent, offering distinct formulation advantages. It is sparingly soluble in neutral water, but freely soluble in warm 20% hydrochloric acid and alkaline solutions [1]. In contrast, baseline substitutes like hydroquinone are highly soluble in neutral water (approximately 59 g/L at 15 °C). This differential allows N-(4-Hydroxyphenyl)glycine to be formulated as a stable neutral suspension that is only activated upon pH adjustment.
| Evidence Dimension | Aqueous solubility at neutral vs. extreme pH |
| Target Compound Data | Sparingly soluble in neutral water; freely soluble in alkalis and mineral acids. |
| Comparator Or Baseline | Hydroquinone (freely soluble in neutral water, ~59 g/L). |
| Quantified Difference | Provides distinct phase-separation at neutral pH, preventing premature dissolution and reaction. |
| Conditions | Neutral water vs. acidic/alkaline aqueous media. |
Enables the manufacturing of stable, long-shelf-life aqueous suspensions that can be precisely activated on demand via pH adjustment in industrial processes.
Due to its sustained resistance to aerial oxidation in alkaline media compared to hydroquinone, N-(4-Hydroxyphenyl)glycine is a highly effective choice for formulating long-duration redox baths and fine-grain photographic developers where bath longevity and controlled reduction kinetics are prioritized over rapid, aggressive development [1].
Leveraging its pre-formed N-carboxymethyl handle, this compound is heavily utilized as a specialized building block in solution-phase peptide synthesis, allowing chemists to bypass intermediate linker-addition steps required when using standard p-aminophenol .
Its distinct property of being sparingly soluble in neutral water but freely soluble in extreme pH environments makes it an ideal candidate for industrial formulations that require the active ingredient to remain suspended and unreactive until a specific alkaline or acidic trigger is introduced into the process stream [1].
Irritant